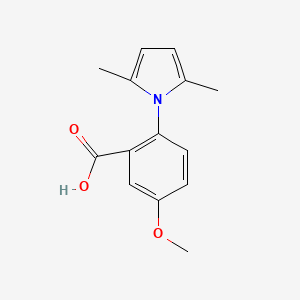

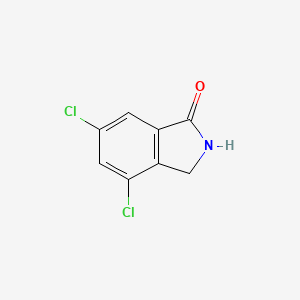

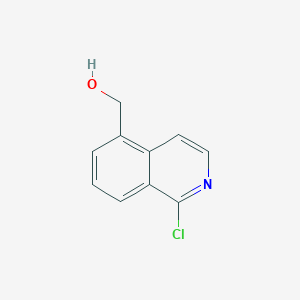

5-nitro-1H-indazole-3-carbaldehyde

Descripción general

Descripción

5-nitro-1H-indazole-3-carbaldehyde is a chemical compound that belongs to the class of indazole derivatives, which are of significant interest in medicinal chemistry, particularly as kinase inhibitors. These compounds serve as key intermediates for synthesizing a variety of polyfunctionalized 3-substituted indazoles, which have potential applications in drug development and other chemical syntheses.

Synthesis Analysis

The synthesis of 1H-indazole-3-carboxaldehyde derivatives, which are closely related to 5-nitro-1H-indazole-3-carbaldehyde, can be achieved through the nitrosation of indoles. This process is carried out in a slightly acidic environment, which is conducive to converting both electron-rich and electron-deficient indoles into the desired 1H-indazole-3-carboxaldehyde compounds . This optimized procedure provides a general access to the motif of indazole derivatives.

Molecular Structure Analysis

While the specific molecular structure analysis of 5-nitro-1H-indazole-3-carbaldehyde is not directly discussed in the provided papers, parallels can be drawn from related compounds such as N-unsubstituted 1,2,4-triazole-3-carbaldehydes. These compounds have been shown to dimerize in the solid state to form carbonyl-free hemiaminals, and their structure in solution has been characterized by p.m.r. and infrared spectra . This information can be indicative of the behavior of similar aldehyde structures under various conditions.

Chemical Reactions Analysis

The chemical reactivity of related aldehyde compounds, such as 5-nitrothiophene-2-carbaldehyde, has been studied in the context of three-component cyclocondensation reactions. These reactions involve the condensation with aminotriazoles and cyclohexanone, leading to the formation of hexahydrotriazoloquinazolines . The reaction paths and intermediate products have been elucidated using NMR techniques, which can provide insights into the potential reactivity of 5-nitro-1H-indazole-3-carbaldehyde in similar multi-component chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-nitro-1H-indazole-3-carbaldehyde can be inferred from the synthesis and behavior of similar compounds. For instance, the synthesis of 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives has been reported to be a mild and general reaction, which is instantaneous and essentially quantitative . This suggests that the aldehyde group in such compounds is highly reactive and can participate in various chemical transformations under mild conditions.

Aplicaciones Científicas De Investigación

Indazole derivatives are gaining attention in medicinal chemistry as kinase inhibitors . They have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

The synthesis of indazoles has been a focus of recent research. Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in the synthesis of various heterocyclic derivatives .

-

Kinase Inhibitors

-

Medicinal Applications

-

Treatment of Respiratory Diseases

-

Synthesis of Active Molecules

-

Multicomponent Reactions

-

Synthesis of Pharmaceutically Active Compounds

-

Transition Metal Catalyzed Reactions

-

Reductive Cyclization Reactions

-

Synthesis of 2H-Indazoles

-

Synthesis of Active Molecules

-

Multicomponent Reactions

-

Synthesis of Pharmaceutically Active Compounds

Safety And Hazards

The safety data sheet for 5-nitro-1H-indazole-3-carbaldehyde indicates that it should be handled with personal protective equipment and face protection . It should be stored in an environment with adequate ventilation. Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation .

Direcciones Futuras

Indazole derivatives, including 1H-indazole-3-carbaldehyde, are gaining more attention in medicinal chemistry, particularly for the design of tyrosine kinase and threonine kinase inhibitors . Future research may focus on the development of novel methods for the synthesis of indazoles, as well as the exploration of their potential applications in medicinal chemistry .

Propiedades

IUPAC Name |

5-nitro-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-4-8-6-3-5(11(13)14)1-2-7(6)9-10-8/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUPPLXBIXJRKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90613289 | |

| Record name | 5-Nitro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-nitro-1H-indazole-3-carbaldehyde | |

CAS RN |

677702-36-2 | |

| Record name | 5-Nitro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

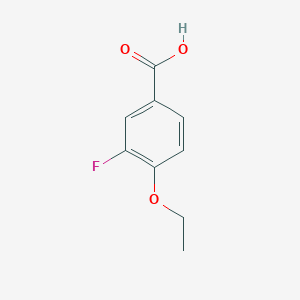

![[4-[(2S)-2-methylbutyl]phenyl] 4-[4-[(2S)-2-methylbutyl]phenyl]benzoate](/img/structure/B1321282.png)

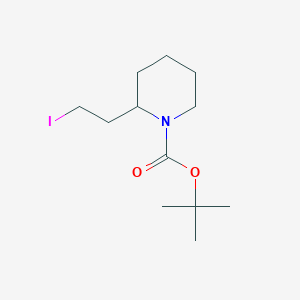

![4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid](/img/structure/B1321301.png)

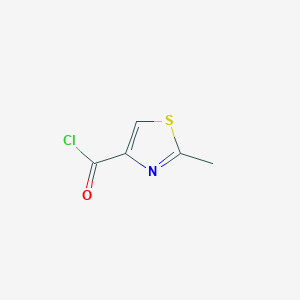

![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)